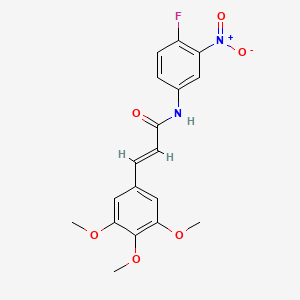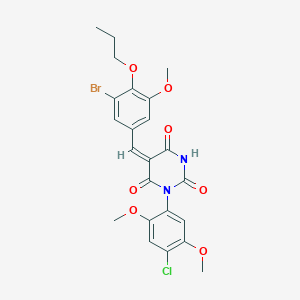
N-(4-fluoro-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluoro-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as FNPA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of acrylamide derivatives, which are known for their diverse biological activities. FNPA has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 and 5-lipoxygenase. It has also been shown to activate certain ion channels in the brain, such as the TRPV1 channel, which is involved in pain perception and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in various cell types. This compound has also been shown to induce apoptosis in cancer cells, and to inhibit the growth of various cancer cell lines. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluoro-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also highly soluble in organic solvents, which makes it easy to handle in laboratory experiments. However, there are also some limitations to the use of this compound in laboratory experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research involving N-(4-fluoro-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One area of research is the development of more potent and selective derivatives of this compound, which could be used as therapeutic agents for various diseases. Another area of research is the study of the mechanism of action of this compound, which could provide insights into its potential therapeutic applications. Additionally, the use of this compound in combination with other drugs or therapies could be explored, to determine whether it has synergistic effects. Finally, the development of new methods for the synthesis of this compound could make it more accessible for use in laboratory experiments.
Méthodes De Synthèse
N-(4-fluoro-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be synthesized through a multistep process involving the reaction of 4-fluoro-3-nitroaniline with 3,4,5-trimethoxyphenylacetic acid, followed by the conversion of the resulting intermediate to this compound through acrylation. This method has been optimized to yield high purity this compound with good yields.
Applications De Recherche Scientifique
N-(4-fluoro-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been extensively studied for its potential applications in various fields of research. It has been shown to possess significant anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been studied for its potential as a neuroprotective agent, due to its ability to modulate the activity of certain ion channels in the brain. Additionally, this compound has been shown to have potential as a therapeutic agent for the treatment of metabolic disorders, such as diabetes and obesity.
Propriétés
IUPAC Name |
(E)-N-(4-fluoro-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O6/c1-25-15-8-11(9-16(26-2)18(15)27-3)4-7-17(22)20-12-5-6-13(19)14(10-12)21(23)24/h4-10H,1-3H3,(H,20,22)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTZLEXSJQBTAI-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-iodo-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4900063.png)
![2-methoxy-N-(1-{1-[(1-methylcyclopropyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4900071.png)
![8-chloro-7-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4900081.png)

![2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4900089.png)
![3-methoxy-N-{4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4900097.png)
![pentyl (4-{[(3-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4900104.png)
![N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4900106.png)
![(2-aminoethyl){2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}amine](/img/structure/B4900110.png)
![4-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}morpholine](/img/structure/B4900121.png)

![1-(3-bromo-4-methoxybenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B4900156.png)